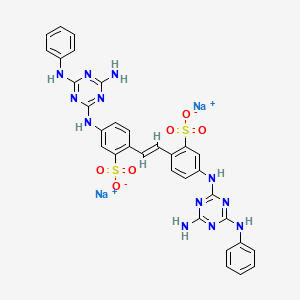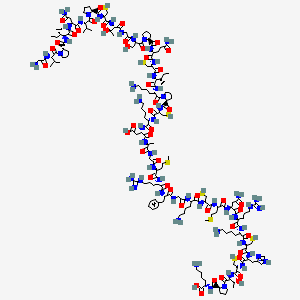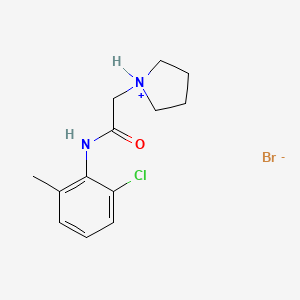
6'-Chloro-2-(1-pyrrolidinyl)-o-acetotoluidide hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’-Chloro-2-(1-pyrrolidinyl)-o-acetotoluidide hydrobromide is a chemical compound with a complex structure that includes a chloro group, a pyrrolidinyl group, and an acetotoluidide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-2-(1-pyrrolidinyl)-o-acetotoluidide hydrobromide typically involves multiple steps, starting from readily available starting materials. The key steps include the introduction of the chloro group, the formation of the pyrrolidinyl ring, and the acetotoluidide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 6’-Chloro-2-(1-pyrrolidinyl)-o-acetotoluidide hydrobromide may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and efficiency.
化学反応の分析
Types of Reactions
6’-Chloro-2-(1-pyrrolidinyl)-o-acetotoluidide hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
6’-Chloro-2-(1-pyrrolidinyl)-o-acetotoluidide hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 6’-Chloro-2-(1-pyrrolidinyl)-o-acetotoluidide hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-Chloro-2-(1-pyrrolidinyl)-4-pyrimidinamine: This compound shares structural similarities with 6’-Chloro-2-(1-pyrrolidinyl)-o-acetotoluidide hydrobromide and is used in similar research applications.
2-Chloro-6-(1-pyrrolidinyl)pyridine:
Uniqueness
6’-Chloro-2-(1-pyrrolidinyl)-o-acetotoluidide hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
102489-60-1 |
|---|---|
分子式 |
C13H18BrClN2O |
分子量 |
333.65 g/mol |
IUPAC名 |
N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ium-1-ylacetamide;bromide |
InChI |
InChI=1S/C13H17ClN2O.BrH/c1-10-5-4-6-11(14)13(10)15-12(17)9-16-7-2-3-8-16;/h4-6H,2-3,7-9H2,1H3,(H,15,17);1H |
InChIキー |
NWMQTLFLRORVGE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C[NH+]2CCCC2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




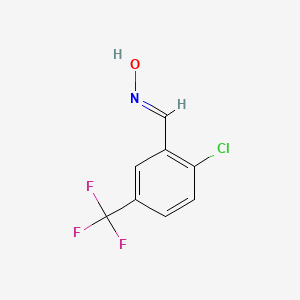
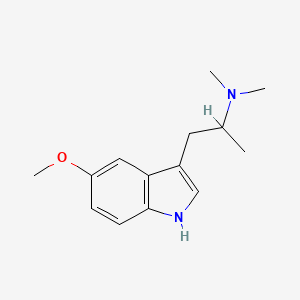



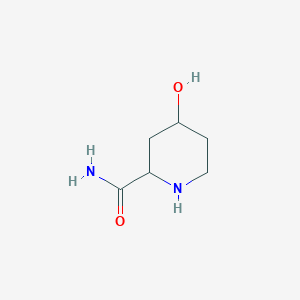
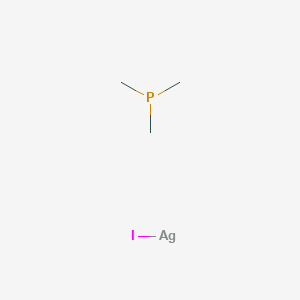
![4-Fluoro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide](/img/structure/B13743312.png)
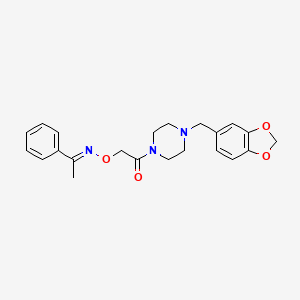
![(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate](/img/structure/B13743327.png)
